4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound has garnered attention due to its potential therapeutic applications, particularly in the inhibition of certain kinases which are implicated in various diseases. The compound is characterized by its unique molecular structure and reactivity, making it a subject of interest in medicinal chemistry.
The compound is classified under the chemical identifiers with the CAS number 55052-28-3 and can be found in various chemical databases such as PubChem and Sigma-Aldrich. It is recognized for its structural features that include a pyrrole ring fused to a pyridine ring, with a chlorine substituent at the 4-position of the pyrrole ring. This classification places it among compounds that exhibit significant biological activity, particularly as potential pharmaceutical agents .
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, one method utilizes 4-chloro-2-aminopyridine as a starting material, which undergoes cyclization with an aldehyde or ketone in the presence of a catalyst to form the desired pyrrolopyridine structure .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents like ethanol or methanol is common, and purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular formula of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is , with a molecular weight of approximately 152.58 g/mol. The compound features a light yellow to brown powder appearance and has a melting point of around 179 °C .
The structural analysis reveals that the compound contains both nitrogen and chlorine atoms within its framework, contributing to its reactivity and potential biological activity. The presence of the chlorine atom is significant for its role in enhancing lipophilicity and modulating biological interactions .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine participates in various chemical reactions typical for heterocycles. These include nucleophilic substitutions where the chlorine atom can be replaced by other nucleophiles, leading to diverse derivatives with potentially enhanced biological properties .
Reactions involving this compound can be performed under mild conditions, making it suitable for further functionalization. For instance, coupling reactions with other aromatic systems can yield compounds with improved pharmacological profiles .
The mechanism of action for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine primarily involves its role as an inhibitor of specific kinases such as serum/glucocorticoid-regulated kinase 1 (SGK1). By binding to the ATP-binding site of these kinases, it disrupts their activity, thereby influencing cellular signaling pathways related to proliferation and survival .
Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential utility in cancer therapy. The structure-activity relationship indicates that modifications at different positions can significantly affect its inhibitory potency against target kinases .
The physical state of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine at room temperature is solid. It should be stored under inert gas conditions to prevent degradation when exposed to air. The compound exhibits skin and eye irritation hazards upon exposure, necessitating proper safety precautions during handling .
Chemically, this compound is stable under normal conditions but may react with strong oxidizing agents or bases. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which is typical for many heterocyclic compounds used in medicinal chemistry .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine has been explored for various scientific applications:
The 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold serves as a cornerstone for developing potent kinase inhibitors due to its capacity for forming critical hinge-region interactions. The electron-deficient pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N1-H functions as a donor, enabling bidentate binding with kinase domains. This is exemplified by derivatives targeting BRAFV600E, where optimized compounds 34e and 35 (designed from 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine precursors) demonstrated IC50 values of 0.085 µM and 0.080 µM, respectively [2].
Structural modifications at the 4-chloro position facilitate cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of structure-activity relationships (SAR). For instance, replacement of the 4-chloro group with morpholine or 4-methylpiperazine via palladium-catalyzed amination yielded derivatives with enhanced solubility and kinase selectivity profiles [4]. The 3-amino group provides a handle for introducing hydrogen-bond-donor pharmacophores such as sulfonamides, which improve target engagement through additional hydrophobic interactions. In c-Met inhibitors, derivatives bearing 1,8-naphthyridin-2-one moieties attached via the 3-amino group exhibited picomolar inhibitory activity (IC50 = 1.92 nM against c-Met) and potent antiproliferative effects in HT-29 and A549 cancer cell lines [8].
Table 1: Kinase Targets and Inhibitory Profiles of Key 7-Azaindole Derivatives
Derivative Structure | Kinase Target(s) | Biological Activity | Chemical Modifications |
---|---|---|---|
4-Morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate sulfonamides | Multiple tyrosine kinases | IC50 0.38–8.42 µM (MCF-7, A549) | Sulfonamide at 1-position; morpholine at 4-position [4] |
2-Aryl-4-(N-benzylmethylamino)pyrrolo[2,3-b]pyridines | BRAFV600E | IC50 0.080–0.085 µM | Aryl group at 2-position; benzylmethylamine at 4-position [2] |
1,8-Naphthyridin-2-one-pyrrolo[2,3-b]pyridine hybrids | c-Met, Flt-3 | IC50 1.16–1.92 nM | 1,8-Naphthyridin-2-one linked via 3-amino group [8] |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine functions as a high-value bioisostere for indole scaffolds, offering superior physicochemical properties. Key advantages include:
Table 2: Electronic and Physicochemical Comparison of 7-Azaindole vs. Indole Scaffolds
Property | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | 4-Chloro-1H-indol-3-amine | Bioisosteric Advantage |
---|---|---|---|
logP (Calculated) | 1.98 | 2.75 | Reduced lipophilicity enhances solubility |
H-Bond Acceptors | 3 (N7, N3, Cl) | 2 (N1, Cl) | Improved target engagement |
pKa (N1) | 5.2 | 9.5 | Lower basicity reduces off-target binding |
Metabolic Stability (t1/2 in HLM) | 42 min | 18 min | Reduced CYP-mediated oxidation [7] |
The clinical validation of 7-azaindole scaffolds is exemplified by two FDA-approved kinase inhibitors:
These drugs underscore the strategic importance of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine as a precursor. Synthetic routes typically involve:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3